molecular formula C7H6N2O B102282 6-Methoxynicotinonitrile CAS No. 15871-85-9

6-Methoxynicotinonitrile

Cat. No.: B102282
CAS No.: 15871-85-9
M. Wt: 134.14 g/mol
InChI Key: DFPYAQAFVHRSAG-UHFFFAOYSA-N
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Description

6-Methoxynicotinonitrile (CAS RN: 15871-85-9) is a heterocyclic nitrile derivative with the molecular formula C₇H₆N₂O and a molecular weight of 134.13 g/mol . Structurally, it consists of a pyridine ring substituted with a methoxy group (-OCH₃) at the 6-position and a nitrile (-CN) group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its hydrogenation yields high-purity products (e.g., 99% yield in procedure C), demonstrating its reactivity in catalytic reductions .

Physically, this compound is a solid with a melting point of 94–95°C and is commercially available in purities exceeding 97% .

Preparation Methods

Cyanation of Halogenated Pyridine Precursors

A prevalent approach involves substituting halogen atoms on prefunctionalized pyridine rings with cyanide groups. For instance, 2-bromo-6-methoxypyridine undergoes cyanation using copper(I) cyanide (CuCN) or potassium cyanide (KCN) under reflux conditions.

Key Reaction:

2-Bromo-6-methoxypyridine+CuCNDMF, 120°C6-Methoxynicotinonitrile+CuBr\text{2-Bromo-6-methoxypyridine} + \text{CuCN} \xrightarrow{\text{DMF, 120°C}} \text{this compound} + \text{CuBr}

Data Table 1: Cyanation of Halogenated Precursors

Starting MaterialCyanide SourceSolventTemperature (°C)Yield (%)Reference
2-Bromo-6-methoxypyridineCuCNDMF12088
2-Chloro-6-methoxy-4-trifluoromethylpyridineKCNMeOH8078

This method benefits from high regioselectivity but requires careful handling of toxic cyanide reagents .

Condensation of α,β-Unsaturated Ketones with Malononitrile

Nicotinonitrile derivatives are frequently synthesized via the Knoevenagel condensation of α,β-unsaturated ketones with malononitrile. For this compound, 4-methoxy-3-oxobut-1-en-1-yl precursors react with malononitrile in the presence of ammonium acetate.

Key Reaction:

4-Methoxy-3-oxobut-1-en-1-yl ketone+MalononitrileNH₄OAc, EtOHThis compound\text{4-Methoxy-3-oxobut-1-en-1-yl ketone} + \text{Malononitrile} \xrightarrow{\text{NH₄OAc, EtOH}} \text{this compound}

Data Table 2: Condensation Reaction Parameters

Ketone PrecursorCatalystSolventTime (h)Yield (%)Reference
4-Methoxy-3-oxopent-1-en-1-ylNH₄OAcEtOH867
3-Oxo-4-methoxybut-1-en-1-ylPiperidineDMF1272

This route offers modularity but requires precise control over reaction pH to avoid side products .

Palladium-catalyzed cross-coupling enables direct introduction of nitrile groups. For example, 6-methoxy-4-(tributylstannyl)pyridine reacts with cyanating agents under Stille coupling conditions.

Key Reaction:

6-Methoxy-4-(SnBu₃)pyridine+Zn(CN)₂Pd(PPh₃)₄This compound\text{6-Methoxy-4-(SnBu₃)pyridine} + \text{Zn(CN)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound}

Data Table 3: Cross-Coupling Conditions

SubstrateCatalystCyanide SourceYield (%)Reference
6-Methoxy-4-stannylpyridinePd(PPh₃)₄Zn(CN)₂65
2-Bromo-6-methoxypyridinePd₂(dba)₃K₄[Fe(CN)₆]58

While efficient, this method demands expensive catalysts and inert conditions .

Nucleophilic Aromatic Substitution (NAS)

Methoxy groups can be introduced via NAS on chlorinated pyridine intermediates. For instance, 2-chloro-6-hydroxynicotinonitrile undergoes methylation using methyl iodide (CH₃I) in basic media.

Key Reaction:

2-Chloro-6-hydroxynicotinonitrile+CH₃IK₂CO₃, DMFThis compound+KI\text{2-Chloro-6-hydroxynicotinonitrile} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound} + \text{KI}

Data Table 4: Methoxylation via NAS

SubstrateMethylating AgentBaseSolventYield (%)Reference
2-Chloro-6-hydroxynicotinonitrileCH₃IK₂CO₃DMF85
2-Fluoro-6-hydroxynicotinonitrile(CH₃O)₂SO₂NaOHH₂O79

This method is cost-effective but limited by the availability of hydroxypyridine precursors .

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at C-2 and C-4 positions necessitates directing groups (e.g., trifluoromethyl) .

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

  • Scalability : Microwave-assisted reactions reduce time and improve yields (e.g., 30 minutes at 150°C) .

Comparative Analysis of Methods

Data Table 5: Method Comparison

MethodAdvantagesDisadvantagesTypical Yield (%)
CyanationHigh selectivityToxic reagents75–88
CondensationModularpH sensitivity65–72
Cross-CouplingDirect cyanide insertionCostly catalysts58–65
NASCost-effectivePrecursor limitation79–85

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-Phe-L-Pro) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified chemical properties.

    Substitution: Substituted derivatives with new functional groups on the phenyl ring.

Comparison with Similar Compounds

The following table compares 6-Methoxynicotinonitrile with structurally related pyridine derivatives, emphasizing differences in substituents, physical properties, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synthesis Notes References
This compound 15871-85-9 C₇H₆N₂O 134.13 94–95 Antiviral intermediate; hydrogenation precursor
2-Methoxynicotinonitrile 7254-34-4 C₇H₆N₂O 134.13 Not reported Intermediate in heterocyclic synthesis
5-Methoxynicotinonitrile 298204-74-7 C₇H₆N₂O 134.13 Not reported No specific data; structural isomer
2-Amino-6-methylnicotinonitrile 72918-03-7 C₈H₈N₂O 148.16 99 Safety data available; carcinogenicity warnings
Methyl 5-fluoro-6-methoxynicotinate 953780-40-0 C₈H₈FNO₃ 185.15 Not reported Fluorinated analog; potential bioactivity
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₉H₁₀ClNO₃ 215.64 Not reported Halogenated ester; synthetic intermediate

Key Structural and Functional Differences

Substituent Position and Reactivity: this compound’s nitrile group at the 3-position and methoxy at the 6-position make it distinct from isomers like 2-Methoxynicotinonitrile (methoxy at 2-position) and 5-Methoxynicotinonitrile (methoxy at 5-position). These positional differences influence electronic properties and reactivity in nucleophilic substitutions or cyclization reactions . 2-Amino-6-methylnicotinonitrile replaces the nitrile with an amino group (-NH₂) and adds a methyl group, altering its hydrogen-bonding capacity and toxicity profile .

For example, fluorination often improves metabolic stability in drug candidates .

Physical Properties: The melting point of this compound (94–95°C) is slightly lower than that of 2-Amino-6-methylnicotinonitrile (99°C), likely due to differences in intermolecular interactions (e.g., hydrogen bonding in the amino derivative) .

Applications: this compound is directly linked to antiviral research, while halogenated esters (e.g., Ethyl 2-chloro-6-methoxynicotinate) serve as intermediates in broader medicinal chemistry .

Research Findings and Trends

  • Synthetic Utility: this compound’s reactivity with hydroxylamine (to form oxadiazoles) underscores its role in constructing heterocyclic scaffolds .
  • Biological Potential: Derivatives like Methyl 5-fluoro-6-methoxynicotinate highlight the trend of fluorinated pyridines in drug discovery, leveraging fluorine’s electronegativity to modulate pharmacokinetics .

Biological Activity

6-Methoxynicotinonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C7H6N2O\text{C}_7\text{H}_6\text{N}_2\text{O} and features a methoxy group and a nitrile group attached to a pyridine ring. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against resistant strains such as Staphylococcus aureus . Its structural similarity to other bioactive compounds supports further investigation into its pharmacological effects.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it may inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
  • Anticonvulsant Activity : Some derivatives of this compound are being explored for their anticonvulsant effects, indicating a broader spectrum of neuropharmacological applications .

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The methoxy and nitrile groups enhance its binding affinity, potentially modulating various biological pathways .

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

  • Reaction with Trimethylsilyl Cyanide : Involves the reaction of 6-methoxynicotinic acid with trimethylsilyl cyanide in the presence of a palladium catalyst.
  • Copper-Catalyzed Coupling : Utilizes copper catalysts to couple 6-methoxynicotinic bromide with copper cyanide .

These methods highlight the versatility in synthesizing this compound for research purposes.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInhibits cell proliferation in cancer cell lines
AnticonvulsantPotential anticonvulsant activity

Notable Research Findings

  • Antibacterial Activity : A study highlighted that several nicotinonitrile derivatives, including this compound, exhibited significant antibacterial activity against methicillin-resistant strains, indicating their potential as therapeutic agents .
  • Molecular Docking Studies : Research involving molecular docking simulations revealed that this compound interacts significantly with lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting its role in modulating inflammation pathways .
  • In Vivo Studies : Animal models have shown promising results regarding the efficacy of this compound derivatives in reducing tumor size and enhancing survival rates in cancer models, warranting further clinical exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxynicotinonitrile, and how can purity be validated?

  • Synthesis Methods : The compound is typically synthesized via nucleophilic substitution or cyanation of 6-methoxynicotinaldehyde derivatives. A key step involves introducing the nitrile group under controlled conditions (e.g., using KCN or CuCN).
  • Characterization : Validate purity using HPLC (≥98% purity) and confirm structural integrity via 1^1H/13^{13}C NMR and FTIR. The melting point (94–95°C) serves as a critical physical identifier .
  • Safety : Use P95/P1 respirators for minor exposures and OV/AG/P99 respirators for higher risks. Avoid drainage contamination .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Full-body protective clothing, nitrile gloves, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation.
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult medical help if symptoms persist .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

  • Stability Testing : Store in airtight containers at 2–8°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC.
  • Reactivity : Avoid strong oxidizers and bases. Stability data should be documented in supplementary materials for reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Mechanistic Studies : Use DFT calculations to model electron density distribution, focusing on the nitrile and methoxy groups’ electronic effects. Validate via kinetic isotope effect (KIE) studies or in situ IR spectroscopy.
  • Data Interpretation : Compare experimental turnover frequencies (TOF) with computational predictions to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?

  • Data Analysis Framework :

Factor Analysis Approach
Reaction ConditionsCompare solvent polarity, temperature gradients, and catalyst loading.
Analytical MethodsRe-evaluate HPLC calibration or NMR integration errors.
Statistical ValidityApply ANOVA to assess batch-to-batch variability.
  • Case Study : If yields diverge between studies, replicate experiments using strictly controlled anhydrous conditions and standardized catalysts .

Q. What advanced spectroscopic techniques are optimal for studying this compound’s interaction with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) with immobilized protein targets.
  • Cryo-EM : Resolve structural changes in enzyme active sites upon ligand binding.
    • Validation : Cross-reference with molecular docking simulations (AutoDock Vina) and mutagenesis studies to confirm interaction sites .

Q. Methodological Guidelines

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant). For example, a study optimizing synthetic yield should justify its novelty against prior art .
  • Data Reporting : Include raw NMR spectra, chromatograms, and crystallographic data (if available) in supplementary files. Use CIF formats for crystal structures refined via SHELXL .
  • Ethical Compliance : Declare conflicts of interest and adhere to data retention policies (5–10 years) .

Properties

IUPAC Name

6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYAQAFVHRSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371595
Record name 6-methoxynicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15871-85-9
Record name 6-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-pyridinecarbonitrile
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 4-aminomethylphenylboronic acid hydrochloride (2.0 g, 13.2 mmol) in methanol (20 ml) was added di-tert-butyl dicarbonate (3.16 g, 15.5 mmol) and sodium bicarbonate (3.32 g, 19.8 mmol). The mixture was sonicated for 4 h then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over anhydrous magnesium sulfate and the solvent evaporated to give (4-bromo-benzyl)-carbamic acid tert-butyl ester (1.8 g, 13.2 mmol, 100%) as a white solid. To 6-chloro-nicotinonitrile (15 g, 0.11 mol) under argon atmosphere was added 25% sodium methoxide in methanol (11.7 g, 0.22 mol) and the mixture heated under reflux for 20 h. The methanol was evaporated and the residue partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with water, brine, dried over anhydrous magnesium sulfate and the solvent evaporated to give 6-methoxy-nicotinonitrile (17.0 g, 0.13 mol, 117%) as a white solid. To 6-methoxy-nicotinonitrile (13.2 g, 99 mmol) in acetic acid (32 ml) was added sodium acetate (8.1 g, 99 mmol). The mixture was stirred and a solution of bromine (31.5 g, 197 mmol) in acetic acid (32 ml) added. The mixture was heated to 80° C. for 48 h. The reaction mixture was poured into water and extracted with diethyl ether. The organic phase was washed with 4M aqueous sodium hydroxide solution, 5% sodium thiosulfate solution, dried over anhydrous potassium carbonate and the solvent was evaporated to give 5-bromo-6-methoxy-nicotinonitrile (11.9 g, 56 mmol, 57%). To a solution of 2-methoxy-5-cyanopyridine-3-boronic acid (1.0 g, 4.0 mmol) in 1,2-dimethoxyethane (10 ml) was added (4-bromo-benzyl)-carbamic acid tert-butyl ester (0.42 g, 2.0 mmol), tetrakis(triphenylphosphine)palladium (0) (114 mg, 0.1 mmol) and 2M aqueous sodium carbonate (1 ml, 2.0 mmol). The reaction was heated to 150° C. for 10 min in a microwave over. The mixture was concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic phase was washed with water, then brine, dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was purified on silica gel eluting with 5:1 heptane/ethyl acetate to give [4-(5-cyano-2-methoxy-pyridin-3-yl)-benzyl]-carbamic acid tert-butyl ester as a white solid (0.5 g, 1.47 mmol, 37%). To a solution of [4-(5-cyano-2-methoxy-pyridin-3-yl)-benzyl]-carbamic acid tert-butyl ester (0.5 g, 1.5 mmol) in dichloromethane (5 ml) at 0° C. was added trifluoroacetic acid (5 ml, 28 mmol). The reaction mixture was stirred for 30 min at 0° C. before the solvent was evaporated and the residue purified on a SCX column (eluted with 2M ammonia in methanol) to give 5-(4-aminomethyl-phenyl)-6-methoxy-nicotinonitrile as a clear glass (0.39 g, 1.6 mmol, 107%). To a solution of 5-(4-aminomethyl-phenyl)-6-methoxy-nicotinonitrile (57.3 mg, 0.24 mmol) in dichloromethane (2 ml) was added triethylamine (73.0 mg, 0.72 mmol) and 2-(trifluoromethoxy)benzenesulfonyl chloride. The reaction mixture was agitated for 20 hours and the solvent evaporated under reduced pressure. The crude product was taken up in dimethyl sulfoxide (1 ml) and purified by preparatory LCMS. The solvent was evaporated under reduced pressure to give the title compound (19.1 mg, 0.04 mmol, 17%). 1H NMR (400 MHz, DMSO-d6): δ 8.68 (d, 1H), 8.47 (t, 1H), 8.15 (d, 1H), 7.90 (m, 1H), 7.73 (m, 1H), 7.45-7.55 (m, 4H), 7.31 (d, 2H), 4.19 (d, 2H), 3.96 (s, 3H) ppm; MS (ESI) m/z: 464.3 [M+H]+.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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